molecular formula C17H21N5O2S B2974462 N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 899952-62-6

N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No. B2974462
CAS RN: 899952-62-6
M. Wt: 359.45
InChI Key: UFOFRDWIKBNXEJ-UHFFFAOYSA-N
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Description

The compound “N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide” is a complex organic molecule. It is related to the class of organic compounds known as N-phenylureas . These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions that can be monitored by High-Performance Liquid Chromatography (HPLC) . For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer related compounds .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques. For example, Fourier Transform Infrared Spectroscopy (FTIR-ATR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and diverse. For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. For instance, FTIR–ATR and NMR spectroscopy can provide information about the functional groups present in the molecule .

Future Directions

The future directions for research on such compounds could involve further exploration of their biological activities. For instance, imidazole, a related compound, has been studied for its broad range of chemical and biological properties, and has become an important synthon in the development of new drugs .

properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-17(2,3)22-14(12-9-25-10-13(12)21-22)20-16(24)15(23)19-8-11-5-4-6-18-7-11/h4-7H,8-10H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOFRDWIKBNXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide

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